2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one is a chemical compound characterized by the presence of a trifluoromethyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroethanol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: Shares the trifluoromethyl group but lacks the triazole ring.
2,2,2-Trifluoroacetophenone: Contains a phenyl group instead of a triazole ring.
1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazole: Similar structure but with different functional groups.
Uniqueness: 2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to the combination of the trifluoromethyl group and the triazole ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications in various fields of research .
Properties
CAS No. |
70309-30-7 |
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Molecular Formula |
C4H2F3N3O |
Molecular Weight |
165.07 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C4H2F3N3O/c5-4(6,7)3(11)10-2-8-1-9-10/h1-2H |
InChI Key |
UKZILPCSULPNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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